

physical and chemical properties of 2,4-Bis(trifluoromethyl)benzyl chloride

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Compound of Interest

Compound Name: 2,4-Bis(trifluoromethyl)benzyl chloride

Cat. No.: B069755

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An In-depth Technical Guide to **2,4-Bis(trifluoromethyl)benzyl chloride**

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Bis(trifluoromethyl)benzyl chloride is a highly reactive organofluorine compound that serves as a critical building block in modern organic synthesis. Its structure, featuring a benzyl chloride moiety substituted with two strongly electron-withdrawing trifluoromethyl (-CF₃) groups, imparts unique chemical properties that are highly valued in the fields of medicinal chemistry, agrochemicals, and materials science. The incorporation of trifluoromethyl groups can significantly enhance the lipophilicity, metabolic stability, and binding affinity of target molecules, making this compound a key intermediate in the development of novel pharmaceuticals and other advanced materials.^{[1][2][3]} This guide provides a comprehensive overview of its physical and chemical properties, reactivity, experimental protocols, and safety considerations.

Core Physical and Chemical Properties

The fundamental properties of **2,4-Bis(trifluoromethyl)benzyl chloride** are summarized in the table below. These values are essential for designing reaction conditions, purification procedures, and for ensuring safe handling.

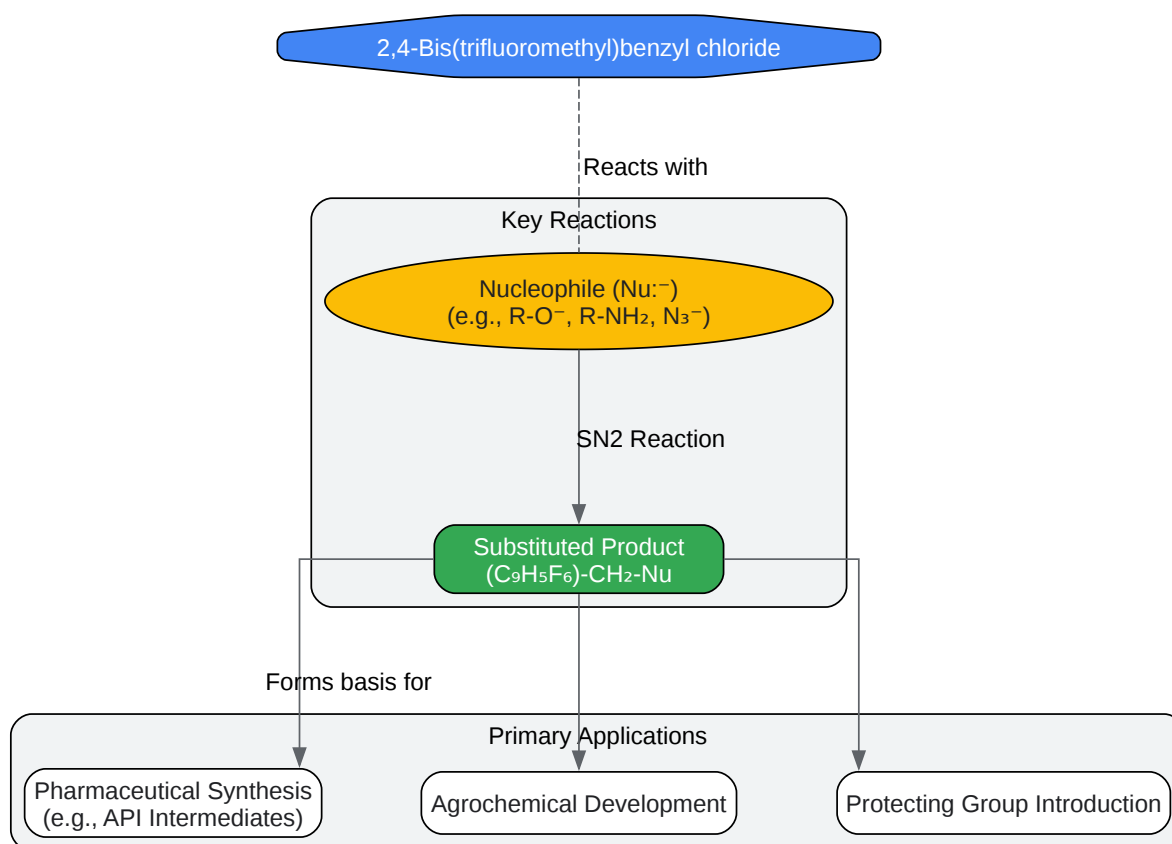
Property	Value	Reference(s)
CAS Number	195136-46-0	[4]
Molecular Formula	C ₉ H ₅ ClF ₆	[4][5]
Molecular Weight	262.58 g/mol	[4][6]
Appearance	Solid	
Boiling Point	172.1 °C at 760 mmHg	[4]
Melting Point	257-258 °C	[4]
Density	1.425 g/cm ³	[4]
Refractive Index	1.413	[4]
Vapor Pressure	1.81 mmHg at 25 °C	[4]
Flash Point	74.4 °C	[4]
InChI Key	DPKQSESRNWBUFZ-UHFFFAOYSA-N	[4]
SMILES	ClCC1=C(C=C(C=C1)C(F)(F)F)C(F)(F)F	

Chemical Reactivity and Applications

The reactivity of **2,4-Bis(trifluoromethyl)benzyl chloride** is dominated by the benzylic chloride and influenced by the two trifluoromethyl substituents.

Electrophilicity and Nucleophilic Substitution: The two -CF₃ groups are powerful electron-withdrawing groups.[7] This electronic effect significantly polarizes the C-Cl bond at the benzylic position, making the carbon atom highly electrophilic and susceptible to nucleophilic attack.[8] Consequently, the compound readily undergoes S_N2 reactions with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This high reactivity makes it an excellent reagent for introducing the 2,4-bis(trifluoromethyl)benzyl moiety into various molecular scaffolds.[9][10]

Use in Drug Development and Protecting Group Chemistry: In drug design, the 2,4-bis(trifluoromethyl)benzyl group can serve as a bioisostere or be incorporated to enhance pharmacological properties.[3] Furthermore, its derivatives are used in specialized applications, such as in glycosylation reactions where trifluoromethyl-substituted benzyl groups on a glucosyl donor have been shown to increase 1,2-cis-selectivity.[11] A primary application is in the synthesis of complex molecules where it acts as a key intermediate. For instance, the related 3,5-bis(trifluoromethyl)benzyl chloride is used to synthesize azide precursors for potent NK1-antagonists.[12]



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Caption: Reactivity and application workflow of **2,4-Bis(trifluoromethyl)benzyl chloride**.

Experimental Protocols

Protocol 1: Representative Synthesis via Chloromethylation

This protocol is a representative method for the synthesis of fluorinated benzyl chlorides, adapted from general procedures for chloromethylation of aromatic rings.^[13]

Reaction Scheme: 1,3-Bis(trifluoromethyl)benzene → **2,4-Bis(trifluoromethyl)benzyl chloride**

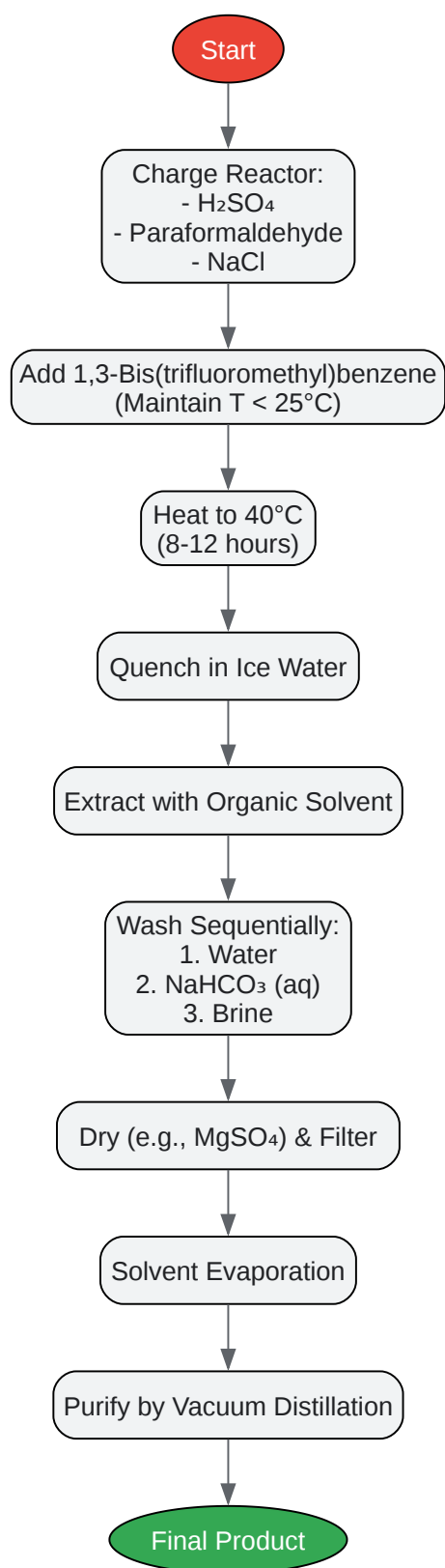
Materials:

- 1,3-Bis(trifluoromethyl)benzene
- Paraformaldehyde
- Concentrated Sulfuric Acid (98%)
- Sodium Chloride (NaCl)
- Ice water
- Diethyl ether or Dichloromethane
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate or sodium sulfate

Procedure:

- In a four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, carefully add concentrated sulfuric acid (e.g., 2.5 volumes relative to the benzene derivative).

- Cool the acid to approximately 15-20 °C in an ice bath.
- In portions, add paraformaldehyde (approx. 1.8 molar equivalents) and sodium chloride (approx. 2.0 molar equivalents) to the stirred sulfuric acid, ensuring the temperature does not exceed 25 °C.
- Once the solids are well-dispersed, add 1,3-bis(trifluoromethyl)benzene (1.0 molar equivalent) dropwise over 30-60 minutes, maintaining the temperature below 25 °C.
- After the addition is complete, raise the temperature to 40 °C and maintain for 8-12 hours, monitoring the reaction by TLC or GC-MS.
- Upon completion, cool the reaction mixture to room temperature and pour it slowly into a beaker containing a large volume of ice water with vigorous stirring.
- Transfer the mixture to a separatory funnel and extract the organic product with a suitable solvent like diethyl ether (3x volume).
- Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
- The crude product can be purified by vacuum distillation to yield **2,4-bis(trifluoromethyl)benzyl chloride**.



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Caption: General experimental workflow for the synthesis of **2,4-Bis(trifluoromethyl)benzyl chloride**.

Protocol 2: Nucleophilic Substitution with Sodium Azide

This protocol demonstrates a key reaction of a bis(trifluoromethyl)benzyl chloride, based on a published procedure for the synthesis of an azide intermediate used in drug development.^[12]

Reaction Scheme: **2,4-Bis(trifluoromethyl)benzyl chloride** + $\text{NaN}_3 \rightarrow$ 2,4-Bis(trifluoromethyl)benzyl azide

Materials:

- **2,4-Bis(trifluoromethyl)benzyl chloride**
- Sodium azide (NaN_3)
- Dimethyl sulfoxide (DMSO)
- Water
- Heptane or other suitable extraction solvent
- Deionized water

Procedure:

- Prepare a solution of sodium azide (1.2 molar equivalents) in a mixture of DMSO and water (e.g., 80:20 DMSO/water, 5 volumes).
- Prepare a separate solution of **2,4-bis(trifluoromethyl)benzyl chloride** (1.0 molar equivalent) in DMSO (1 volume).
- Add the benzyl chloride solution to the stirred sodium azide solution at ambient temperature (20-25 °C).
- Stir the reaction mixture for 4-6 hours. Monitor for the disappearance of the starting material by TLC or NMR.

- Once the reaction is complete, quench the mixture by adding a significant volume of deionized water (e.g., 10 volumes).
- Extract the aqueous mixture with heptane (3x volumes).
- Combine the organic layers and wash with water to remove residual DMSO.
- Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and remove the solvent under reduced pressure to yield the crude azide product.
- If necessary, the product can be further purified via column chromatography or wiped film evaporation.[\[12\]](#)

Safety and Handling

2,4-Bis(trifluoromethyl)benzyl chloride is a reactive and hazardous chemical that must be handled with appropriate precautions.

- Corrosivity and Toxicity: Like benzyl chloride, it is expected to be corrosive and causes severe skin and eye burns.[\[14\]](#)[\[15\]](#) It is harmful if swallowed and may cause respiratory irritation.[\[16\]](#)[\[17\]](#)
- Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[\[14\]](#) Avoid breathing mists or vapors.
- Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, a face shield, and appropriate protective clothing.[\[14\]](#)[\[15\]](#)
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from heat, sparks, and open flames.[\[14\]](#)
- Reactivity Hazards: The compound is susceptible to hydrolysis, which can release hydrochloric acid.[\[9\]](#) It may form explosive mixtures with air on intense heating.

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.[\[14\]](#)[\[15\]](#)

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